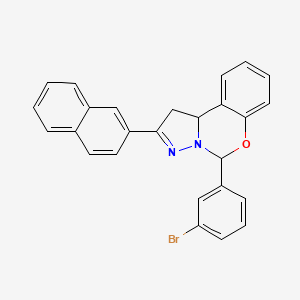
5-(3-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a useful research compound. Its molecular formula is C26H19BrN2O and its molecular weight is 455.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(3-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine (CAS Number: 303060-00-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C26H19BrN2O
- Molecular Weight : 455.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may interfere with the signaling pathways that promote tumor growth.
- Receptor Modulation : Similar to other benzoxazine derivatives, this compound may act on cannabinoid receptors, particularly CB2 receptors, leading to anti-inflammatory effects and potential anticancer properties .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
- A study highlighted that derivatives of benzoxazine can impair the proliferation of breast cancer cells while selectively targeting cancerous tissues without affecting normal cells .
- The compound's ability to modulate the extracellular signal-regulated kinase (ERK) pathway suggests a mechanism for inhibiting cancer cell survival and proliferation.
Anti-inflammatory Effects
The modulation of pro-inflammatory cytokines through cannabinoid receptor activation has been documented:
- Compounds derived from the benzoxazine scaffold have demonstrated the ability to attenuate the release of inflammatory mediators in vitro .
Study 1: Antitumor Efficacy
In a recent study involving various pyrazolo-benzoxazine derivatives, researchers found that certain compounds exhibited potent antitumor activities against human cell lines such as HepG2 and MCF-7. The structure-activity relationship (SAR) analysis indicated that modifications at the bromophenyl and naphthyl positions significantly influenced biological activity.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HepG2 | 15 | Significant reduction in cell viability |
| Compound B | MCF-7 | 12 | Induced apoptosis in cancer cells |
Study 2: In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of this compound. Administration resulted in reduced edema in inflammatory models, supporting its potential therapeutic application for inflammatory diseases.
Properties
CAS No. |
303060-00-6 |
|---|---|
Molecular Formula |
C26H19BrN2O |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H19BrN2O/c27-21-9-5-8-20(15-21)26-29-24(22-10-3-4-11-25(22)30-26)16-23(28-29)19-13-12-17-6-1-2-7-18(17)14-19/h1-15,24,26H,16H2 |
InChI Key |
RHIOLYIQGGBLEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















